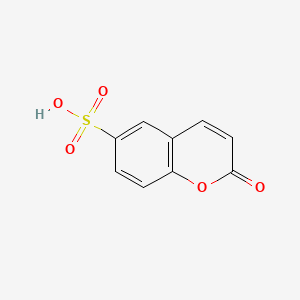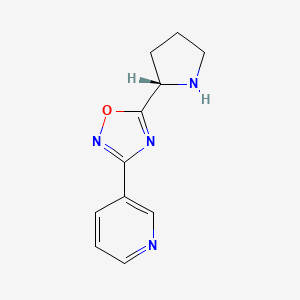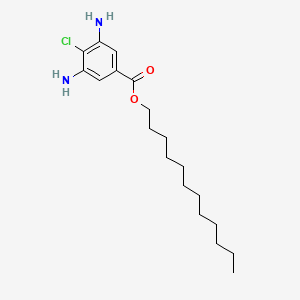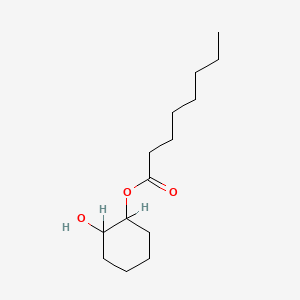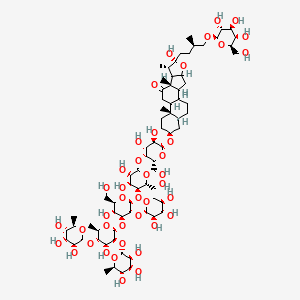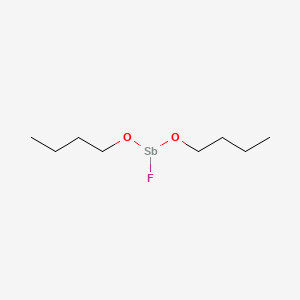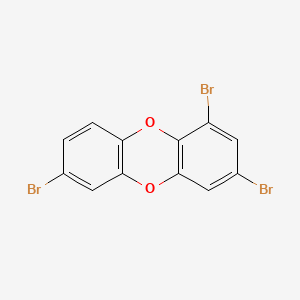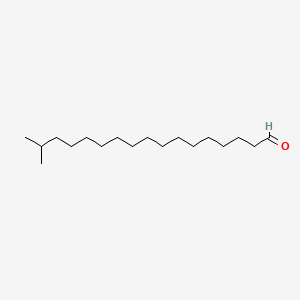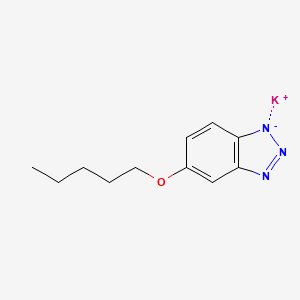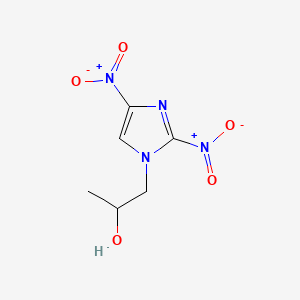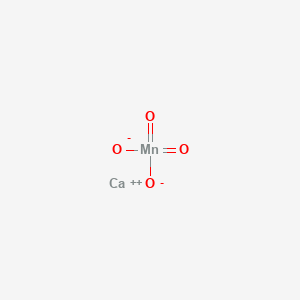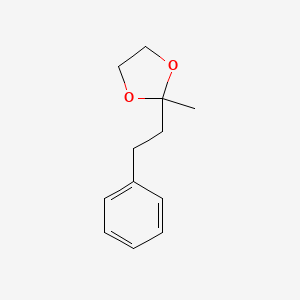
Tributyl(pentane-2,4-dionato-O,O')tin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tributyl(pentane-2,4-dionato-O,O’)tin is an organotin compound with the chemical formula C17H36O2Sn. It is known for its unique structure, where a tin atom is coordinated with three butyl groups and a pentane-2,4-dionato ligand. This compound is of interest due to its applications in various fields, including catalysis and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tributyl(pentane-2,4-dionato-O,O’)tin can be synthesized through the reaction of tributyltin chloride with pentane-2,4-dione in the presence of a base. The reaction typically occurs in an organic solvent such as toluene or dichloromethane. The base, often triethylamine, facilitates the deprotonation of pentane-2,4-dione, allowing it to coordinate with the tin atom.
Industrial Production Methods
Industrial production of tributyl(pentane-2,4-dionato-O,O’)tin follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature and solvent choice, to ensure high yield and purity of the final product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Tributyl(pentane-2,4-dionato-O,O’)tin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxo derivatives.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The butyl groups can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Ligand exchange reactions often involve the use of other organotin compounds or halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo-tin compounds, while substitution reactions can produce a variety of organotin derivatives.
Applications De Recherche Scientifique
Tributyl(pentane-2,4-dionato-O,O’)tin has several scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis, particularly in reactions involving carbon-carbon bond formation.
Biology: The compound has been studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into its use as a therapeutic agent, although its toxicity remains a concern.
Industry: It is used in the production of polymers and as a stabilizer in PVC manufacturing.
Mécanisme D'action
The mechanism by which tributyl(pentane-2,4-dionato-O,O’)tin exerts its effects involves coordination with various molecular targets. The tin atom can interact with nucleophilic sites on enzymes and other proteins, potentially inhibiting their activity. The pentane-2,4-dionato ligand can also participate in chelation, enhancing the compound’s stability and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tributyltin chloride
- Tributyltin oxide
- Dibutyltin dichloride
Uniqueness
Tributyl(pentane-2,4-dionato-O,O’)tin is unique due to its specific coordination environment and the presence of the pentane-2,4-dionato ligand. This ligand imparts distinct chemical properties, such as enhanced stability and reactivity, compared to other organotin compounds.
Propriétés
Numéro CAS |
55410-80-5 |
|---|---|
Formule moléculaire |
C17H36O2Sn |
Poids moléculaire |
391.2 g/mol |
Nom IUPAC |
butane;4-methyl-6-methylidene-1,3,2λ2-dioxastannine |
InChI |
InChI=1S/C5H8O2.3C4H10.Sn/c1-4(6)3-5(2)7;3*1-3-4-2;/h3,6-7H,1H2,2H3;3*3-4H2,1-2H3;/q;;;;+2/p-2 |
Clé InChI |
REFDXNOFONBLPU-UHFFFAOYSA-L |
SMILES canonique |
CCCC.CCCC.CCCC.CC1=CC(=C)O[Sn]O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


